2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile
CAS No.:
Cat. No.: VC17638390
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile -](/images/structure/VC17638390.png)
Specification
Molecular Formula | C11H17NO |
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Molecular Weight | 179.26 g/mol |
IUPAC Name | 2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
Standard InChI | InChI=1S/C11H17NO/c1-13-5-4-11(8-12)7-9-2-3-10(11)6-9/h9-10H,2-7H2,1H3 |
Standard InChI Key | XWVSTZXXWYNGIS-UHFFFAOYSA-N |
Canonical SMILES | COCCC1(CC2CCC1C2)C#N |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name, 2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile, delineates its core structure:
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A bicyclo[2.2.1]heptane framework (norbornane), a bridged bicyclic hydrocarbon.
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A methoxyethyl group (-CH₂CH₂OCH₃) at the C-2 position.
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A nitrile group (-C≡N) also at the C-2 position.
Molecular Formula and Weight
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Empirical formula: C₁₁H₁₇NO
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Molecular weight: 179.26 g/mol (calculated from atomic masses).
Stereochemical Considerations
The bicyclo[2.2.1]heptane skeleton imposes rigid stereochemistry. In the parent compound bicyclo[2.2.1]heptane-2-carbonitrile, the exo and endo isomers exhibit distinct physicochemical properties . For 2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile, steric effects from the methoxyethyl group likely favor the exo configuration, where substituents project away from the bridgehead .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be conceptualized as a derivative of bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6) , with a methoxyethyl group introduced via:
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Friedel-Crafts alkylation of the nitrile-bearing carbon.
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Nucleophilic substitution on a pre-functionalized norbornane intermediate.
Route 1: Diels-Alder Functionalization
A methodology described by for synthesizing oxy-functionalized bicyclo[2.2.1]heptanes involves intermolecular Diels-Alder reactions using silyloxy-substituted dienes. Adapting this approach:
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Diene: 5-(2-methoxyethyl)-1,4-bis(silyloxy)-1,3-cyclopentadiene.
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Dienophile: Acrylonitrile or cyanoacetylene.
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Conditions: Lewis acid catalysis (e.g., BF₃·OEt₂) at 0–25°C .
Route 2: Post-Cyclization Modification
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Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 95-11-4) undergoes hydrosilylation with (2-methoxyethyl)silane.
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Oxidation of the silane moiety to introduce the methoxyethyl group.
Physicochemical Properties
Predicted Properties (Based on Analogs)
Spectroscopic Signatures
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